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molecular formula C7H8ClNO B1602066 2-(Chloromethyl)-3-methoxypyridine CAS No. 215253-76-2

2-(Chloromethyl)-3-methoxypyridine

Cat. No. B1602066
M. Wt: 157.6 g/mol
InChI Key: VZKZHXJRVKNPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916927B2

Procedure details

The title compound of Preparation 45 (190 mg, 1.5 mmol) was added to a stirred solution of benzamide (5 mg, 0.4 mmol) in dichloromethane (2 ml) and the mixture heated to reflux temperature. Trichloroisocyanuric acid (190 mg, 0.82 mmol) was added portionwise, then the reaction mixture stirred under reflux for 3 hours, allowed to cool and treated with water (2 ml) and 50% aqueous potassium hydroxide solution (3 ml). The separated aqueous phase was washed with dichloromethane (3×10 ml) and the combined organic solutions dried (Na2SO4) and evaporated under reduced pressure to yield the title compound (180 mg) as a colourless oil. δ (CDCl3): 3.91 (3H, s), 4.76 (2H, s), 7.25 (2H, m), 8.20 (1H, d). LRMS: m/z 158 (M+1)+.
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=O)[C:2]1C=[CH:6][CH:5]=[CH:4][CH:3]=1.ClN1[C:16](=[O:17])N(Cl)C(=O)N(Cl)C1=O.O.[OH-].[K+].[Cl:25]CCl>>[Cl:25][CH2:6][C:5]1[C:4]([O:17][CH3:16])=[CH:3][CH:2]=[CH:1][N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The separated aqueous phase was washed with dichloromethane (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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